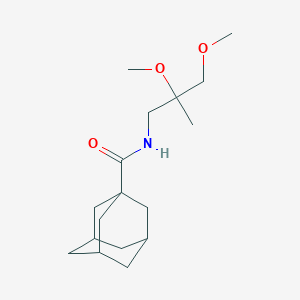
N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide is a synthetic compound that belongs to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and lipophilicity. These compounds have been studied for various applications in medicinal chemistry, particularly for their antiviral and neuroprotective properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide typically involves the following steps:
Formation of Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Functionalization: Introduction of the carboxamide group at the 1-position of the adamantane core.
Substitution: Attachment of the (2,3-dimethoxy-2-methylpropyl) group to the nitrogen atom of the carboxamide.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry
Catalysis: Adamantane derivatives are studied for their potential use as catalysts in various chemical reactions.
Material Science: These compounds can be used in the development of new materials with unique properties.
Biology
Antiviral Agents: Some adamantane derivatives have shown efficacy against viruses, including influenza.
Neuroprotective Agents: Research has indicated potential neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Medicine
Drug Development: The stability and lipophilicity of adamantane derivatives make them attractive candidates for drug development, particularly for oral medications.
Industry
Coatings and Polymers: Adamantane derivatives can be used in the production of high-performance coatings and polymers due to their stability.
作用機序
The mechanism of action for N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide would depend on its specific application. Generally, adamantane derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, in antiviral applications, they may inhibit viral replication by targeting viral proteins.
類似化合物との比較
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral compound.
Uniqueness
N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide may offer unique properties such as enhanced stability or specific biological activity compared to other adamantane derivatives. Its unique substituents could impart distinct pharmacokinetic or pharmacodynamic properties.
生物活性
N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is an adamantane derivative, characterized by a rigid bicyclic structure that enhances its lipophilicity and stability. The presence of methoxy groups contributes to its solubility and interaction with biological targets.
Target Enzymes
The compound primarily interacts with key enzymes such as Monoamine Oxidase (MAO) and Cholinesterase (ChE) . These interactions are crucial for modulating neurotransmitter levels in the brain, particularly affecting mood and cognitive functions.
Mode of Action
This compound acts as a competitive inhibitor of MAO and ChE. By inhibiting these enzymes, it prevents the breakdown of neurotransmitters like serotonin and acetylcholine, leading to increased levels in the synaptic cleft, which can have therapeutic implications in treating depression and anxiety disorders.
Neuropharmacology
Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The inhibition of MAO leads to elevated monoamine levels, which are associated with improved mood and reduced anxiety symptoms.
Case Studies
- Antidepressant Effects : A study demonstrated that related adamantane derivatives significantly increased serotonin levels in rodent models, suggesting potential efficacy in mood disorders.
- Antiviral Studies : In vitro studies on similar compounds indicated effective inhibition of viral replication at low concentrations (IC50 values ranging from 0.6 to 14.4 µM), positioning these derivatives as promising candidates for further development against viral infections.
Summary of Biological Activities
特性
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3/c1-16(21-3,11-20-2)10-18-15(19)17-7-12-4-13(8-17)6-14(5-12)9-17/h12-14H,4-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMAAKCYXLHGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














